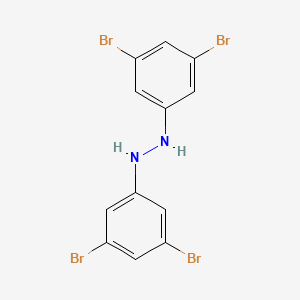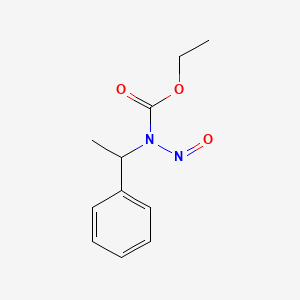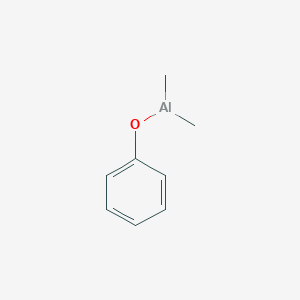
Dimethyl(phenoxy)alumane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl(phenoxy)alumane is an organoaluminum compound with the chemical formula C8H11AlO It is characterized by the presence of two methyl groups and a phenoxy group attached to an aluminum atom
准备方法
Synthetic Routes and Reaction Conditions: Dimethyl(phenoxy)alumane can be synthesized through the reaction of trimethylaluminum with phenol. The reaction typically occurs under an inert atmosphere to prevent the oxidation of the aluminum compound. The general reaction is as follows: [ \text{Al(CH}_3\text{)}_3 + \text{C}_6\text{H}_5\text{OH} \rightarrow \text{C}_6\text{H}_5\text{OAl(CH}_3\text{)}_2 + \text{CH}_4 ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally involves the use of large-scale reactors under controlled conditions to ensure the purity and yield of the product. The reaction is typically carried out at low temperatures to minimize side reactions and decomposition.
化学反应分析
Types of Reactions: Dimethyl(phenoxy)alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can be reduced under specific conditions to yield different organoaluminum compounds.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or amines are often employed in substitution reactions.
Major Products Formed:
Oxidation: Aluminum oxides and phenol derivatives.
Reduction: Various organoaluminum compounds.
Substitution: Substituted aluminum compounds with different functional groups.
科学研究应用
Dimethyl(phenoxy)alumane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its ability to modify surface properties and enhance material performance.
作用机制
The mechanism of action of dimethyl(phenoxy)alumane involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property makes it a valuable catalyst in various chemical reactions, facilitating the formation of new bonds and the transformation of substrates. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
相似化合物的比较
Trimethylaluminum: Another organoaluminum compound with three methyl groups attached to aluminum.
Phenoxyacetic acid: Contains a phenoxy group attached to an acetic acid moiety.
Dimethylaluminum chloride: Features two methyl groups and a chloride attached to aluminum.
Comparison: Dimethyl(phenoxy)alumane is unique due to the presence of both methyl and phenoxy groups, which confer distinct reactivity and properties compared to other organoaluminum compounds
属性
CAS 编号 |
6062-74-4 |
|---|---|
分子式 |
C8H11AlO |
分子量 |
150.15 g/mol |
IUPAC 名称 |
dimethyl(phenoxy)alumane |
InChI |
InChI=1S/C6H6O.2CH3.Al/c7-6-4-2-1-3-5-6;;;/h1-5,7H;2*1H3;/q;;;+1/p-1 |
InChI 键 |
SIWKOPAOOWDWHQ-UHFFFAOYSA-M |
规范 SMILES |
C[Al](C)OC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


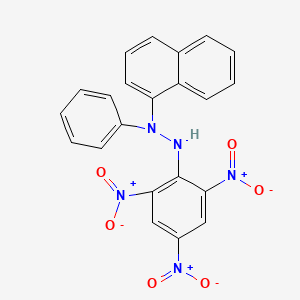
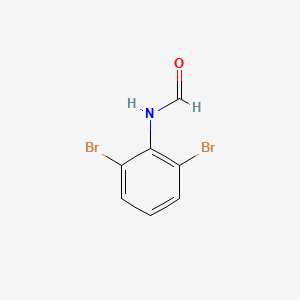


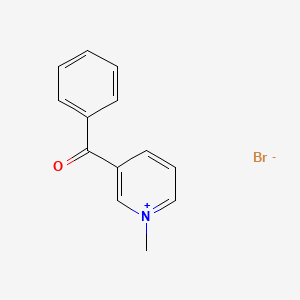
![4-[Hydroxy(2-hydroxyphenyl)methylidene]oxolane-2,3-dione](/img/structure/B14733398.png)
![2-[5-(2-Methyl-3-bicyclo[2.2.1]heptanyl)-2,3-dihydropyrrol-1-yl]ethanol](/img/structure/B14733407.png)
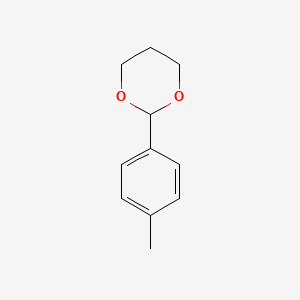


![Dimethyl[2-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14733445.png)
![N-[4-[2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl]phenyl]butanamide](/img/structure/B14733453.png)
